Temperature‑Dependent Regioselectivity in Radical Chlorination of p‑tert‑Butyltoluene — Measured Formation Ratio of Ring‑ vs. Side‑Chain Chlorinated Products
In the radical chlorination of p‑tert‑butyltoluene, the target ring‑chlorinated compound (p‑chloro‑tert‑butyltoluene, CAS 81901‑12‑4) is formed together with the side‑chain‑chlorinated product (p‑tert‑butylbenzyl chloride). The selectivity ratio (side‑chain / ring) is strongly temperature‑dependent, providing a quantifiable basis for choosing conditions that either maximize or minimize the formation of the ring‑chlorinated isomer [1].
| Evidence Dimension | Selectivity ratio: p‑tert‑butylbenzyl chloride formed / p‑chloro‑tert‑butyltoluene formed |
|---|---|
| Target Compound Data | p‑Chloro‑tert‑butyltoluene (CAS 81901‑12‑4) is the ring‑chlorinated product; its proportion in the product mixture varies with temperature. |
| Comparator Or Baseline | p‑tert‑Butylbenzyl chloride (CAS 19692‑45‑6) is the side‑chain‑chlorinated product. |
| Quantified Difference | At −15 °C: ratio = 36:1 (ring‑Cl ~2.7 % of mixture); at 0 °C: ratio = 14.5:1 (ring‑Cl ~6.5 %); at 23 °C: ratio = 4.4:1 (ring‑Cl ~18.5 %); at 100 °C: ratio = 2.2:1 (ring‑Cl ~31 %). |
| Conditions | Radical chlorination of p‑tert‑butyltoluene with gaseous chlorine under energy‑rich radiation or radical initiators at atmospheric pressure. Data from US Patent 4,853,489, Table I. |
Why This Matters
This data allows users to: (a) source the ring‑chlorinated isomer with a clear understanding of the conditions that favour its formation; (b) select it as an impurity standard when developing or monitoring large‑scale processes that aim to produce the side‑chain‑chlorinated isomer with minimal ring‑chlorinated contamination.
- [1] Selected chlorination of para‑tertiary‑butyltoluene. US Patent 4,853,489. 1989. View Source
